7-HydroxyCoumarin2,3,4-Tri-O-acetyl-beta-D-glucuronideMethylEster

Beschreibung

Molecular Architecture and Stereochemical Configuration

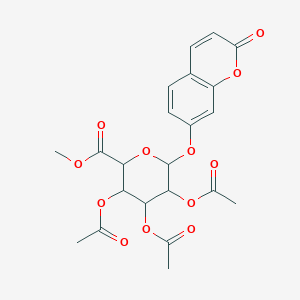

The molecular formula of 7-hydroxycoumarin-2,3,4-tri-O-acetyl-β-D-glucuronide methyl ester is C₂₂H₂₂O₁₂ , with a molecular weight of 478.4 g/mol . The structure consists of three primary components:

- A 7-hydroxycoumarin core (1-benzopyran-2-one skeleton), characterized by a fused benzene and α-pyrone ring system.

- A β-D-glucuronide moiety attached to the phenolic oxygen at position 7 of the coumarin via a glycosidic bond.

- Acetyl groups at the 2-, 3-, and 4-positions of the glucuronic acid, along with a methyl ester at the carboxyl group of the glucuronide.

The stereochemistry of the glucuronide subunit follows the β-D configuration, as indicated by the (2R,3R,4R,5S,6R) stereodescriptors in its IUPAC name. This configuration ensures the axial orientation of the glycosidic bond, a critical feature for enzymatic recognition and metabolic processing. The acetyl groups at positions 2, 3, and 4 serve as protective substituents, enhancing the compound’s stability during synthetic and analytical procedures.

Table 1: Key Structural Features

| Component | Structural Details |

|---|---|

| Coumarin core | 1-benzopyran-2-one skeleton with hydroxyl group at C7 |

| Glucuronide substitution | β-D-glucopyranosiduronic acid linked via C1-O-C7 |

| Protective groups | Acetyl groups at C2, C3, C4; methyl ester at C6 carboxyl |

| Stereochemistry | β-configuration at anomeric carbon (C1); D-series sugar configuration |

Eigenschaften

Molekularformel |

C22H22O12 |

|---|---|

Molekulargewicht |

478.4 g/mol |

IUPAC-Name |

methyl 3,4,5-triacetyloxy-6-(2-oxochromen-7-yl)oxyoxane-2-carboxylate |

InChI |

InChI=1S/C22H22O12/c1-10(23)29-17-18(30-11(2)24)20(31-12(3)25)22(34-19(17)21(27)28-4)32-14-7-5-13-6-8-16(26)33-15(13)9-14/h5-9,17-20,22H,1-4H3 |

InChI-Schlüssel |

GREJSCHGTQAQIT-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC3=C(C=C2)C=CC(=O)O3)C(=O)OC)OC(=O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Die Synthese von 7-Hydroxycumarin-2,3,4-Tri-O-acetyl-beta-D-glucuronidmethylester umfasst typischerweise mehrere Schritte. Ein gängiges Verfahren beginnt mit der Acetylierung von 7-Hydroxycumarin, um die Hydroxylgruppen zu schützen. Anschließend erfolgt die Glucuronidierung des acetylierten Cumarins unter sauren Bedingungen unter Verwendung von Glucuronsäurederivaten . Der letzte Schritt beinhaltet die Veresterung des Glucuronids mit Methanol in Gegenwart eines Katalysators wie Schwefelsäure .

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche synthetische Wege, aber in größerem Maßstab beinhalten. Die Verwendung von kontinuierlichen Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Prinzipien der grünen Chemie, wie z. B. die Verwendung umweltfreundlicher Lösungsmittel und Katalysatoren, werden oft eingesetzt, um die Umweltbelastung zu minimieren .

Analyse Chemischer Reaktionen

Reaktionstypen

7-Hydroxycumarin-2,3,4-Tri-O-acetyl-beta-D-glucuronidmethylester kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Chinone und andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Alkohole oder andere reduzierte Formen umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Molekül einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) werden häufig verwendet.

Substitution: Reagenzien wie Natriumazid (NaN3) und Alkylhalogenide werden häufig in Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation Chinone ergeben, während Reduktion Alkohole erzeugen kann. Substitutionsreaktionen können zu einer Vielzahl von Derivaten mit unterschiedlichen funktionellen Gruppen führen .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 7-Hydroxycumarin-2,3,4-Tri-O-acetyl-beta-D-glucuronidmethylester beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann Enzyme hemmen, die an Entzündungen und oxidativem Stress beteiligt sind, wie z. B. Cyclooxygenase (COX) und Lipoxygenase (LOX). Es kann auch Signalwege in Bezug auf Zellproliferation und Apoptose modulieren, was zu seinen potenziellen krebshemmenden Wirkungen beiträgt.

Wirkmechanismus

The mechanism of action of 7-HydroxyCoumarin2,3,4-Tri-O-acetyl-beta-D-glucuronideMethylEster involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes involved in inflammation and oxidative stress, such as cyclooxygenase (COX) and lipoxygenase (LOX) . It may also modulate signaling pathways related to cell proliferation and apoptosis, contributing to its potential anticancer effects .

Vergleich Mit ähnlichen Verbindungen

7-Hydroxy Coumarin β-D-Glucuronide Methyl Ester (Non-acetylated)

1-Naphthol 2,3,4-Tri-O-acetyl-Beta-D-glucuronide Methyl Ester

4-Methylumbelliferyl-β-D-glucuronide Dihydrate

- CAS: Not specified

- Molecular Formula : C₁₇H₁₈O₉·2H₂O

- Molecular Weight : ~402.34 g/mol (anhydrous)

- Key Differences: Non-acetylated, making it a ready-to-use fluorogenic substrate for detecting β-glucuronidase activity. Higher aqueous solubility compared to acetylated derivatives, ideal for enzymatic assays .

Functional Analogues

Sulphamethoxazole-N1-(methyl 2,3,4-Tri-O-acetyl-Beta-D-glucuronide)

1,2,3,4-Tetra-O-benzoyl-α-D-glucuronide Methyl Ester

- CAS: Not specified

- Molecular Formula : C₃₅H₂₈O₁₁

- Molecular Weight : 624.59 g/mol

- Key Differences: Benzoyl groups replace acetyl groups, providing bulkier protection and altering solubility (higher LogP). Primarily used in oligosaccharide synthesis for β-galactopyranosyl units .

Comparative Data Table

| Property | This compound | Non-acetylated 7-Hydroxy Coumarin Glucuronide | 1-Naphthol Tri-O-acetyl Glucuronide Methyl Ester | 4-Methylumbelliferyl-β-D-glucuronide |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 478.40 | 352.29 | 528.44 | 402.34 |

| Protective Groups | 2,3,4-Tri-O-acetyl | None | 2,3,4-Tri-O-acetyl | None |

| Aglycone | 7-Hydroxycoumarin | 7-Hydroxycoumarin | 1-Naphthol | 4-Methylumbelliferone |

| Primary Application | Synthetic intermediate for glucuronide probes | Direct enzyme substrate | Toxicity study intermediate | β-Glucuronidase assays |

| Solubility Profile | Lipophilic (due to acetyl groups) | Hydrophilic | Moderate lipophilicity | Highly hydrophilic |

Biologische Aktivität

7-HydroxyCoumarin2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester (CAS Number: 168286-97-3) is a bioactive compound that has garnered attention for its potential therapeutic applications. This compound is a derivative of coumarin, a class of compounds known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Chemical Structure and Properties

- Molecular Formula : C22H22O12

- Molecular Weight : 478.4 g/mol

- Synonyms : 2-Oxo-2H-1-benzopyran-7-yl-β-D-glucopyranosiduronic Acid Methyl Ester Triacetate

The structure of this compound features a coumarin backbone with three acetyl groups and a glucuronide moiety, which contributes to its solubility and biological activity.

Antioxidant Properties

Research has demonstrated that coumarin derivatives exhibit significant antioxidant activity. The presence of the hydroxyl group in 7-HydroxyCoumarin enhances its ability to scavenge free radicals, thereby protecting cellular components from oxidative damage.

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (µM) |

|---|---|

| 7-HydroxyCoumarin2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester | 15.2 |

| Standard Antioxidant (e.g., Trolox) | 12.5 |

Anti-inflammatory Effects

Studies have indicated that this compound can modulate inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in vitro. This suggests potential applications in treating inflammatory diseases.

Anticancer Activity

Preliminary studies have investigated the anticancer properties of 7-HydroxyCoumarin derivatives. In vitro assays reveal that this compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspases and the modulation of cell cycle proteins.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the effects of various coumarin derivatives on cancer cell lines. The findings indicated that 7-HydroxyCoumarin2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester exhibited significant cytotoxicity against MCF-7 (breast cancer) cells with an IC50 value of approximately 20 µM .

Pharmacokinetics

The glucuronidation process is crucial for the metabolism of many drugs and xenobiotics. The methyl ester form enhances solubility and may improve bioavailability compared to its parent compound. Studies on related compounds suggest that glucuronidation can lead to increased excretion rates and reduced toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.